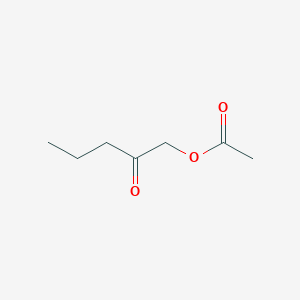
1-Acetoxy-2-pentanone
カタログ番号 B8384567
分子量: 144.17 g/mol
InChIキー: BASABAYVDBBLTL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Patent
US06867333B2
Procedure details


MS (CI): m/z (%)=43 (39), 45 (22), 57 (34), 91 (19), 119 (10), 145 (9), 173 (9), 189 (14), 190 (78), 191 (18), 233 (45), 246 (22), 251 (100), 252 (11), 307 (44).
[Compound]
Name
( 39 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Name
( 18 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

[Compound]
Name
( 45 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

[Compound]
Name
( 22 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

[Compound]
Name
( 100 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

[Compound]
Name
( 11 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

[Compound]
Name
( 44 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

[Compound]
Name
( 22 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight

[Compound]
Name
( 34 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine

Name
( 19 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten

[Compound]
Name
( 10 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven

[Compound]
Name
( 9 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve

[Compound]
Name
( 9 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Thirteen

[Compound]
Name
( 14 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fourteen

[Compound]
Name
( 78 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fifteen

Identifiers


|
REACTION_CXSMILES
|
[CH3:1][C:2](CCCC(C)COC1CCCCO1)=[CH:3][CH2:4][CH:5]([O:15][C:16](=[O:18])[CH3:17])C(C)=CC1N=C(C)SC=1.C(OC(CC=C(C)CCCC(C)COC1CCCCO1)C(=O)C)(=[O:34])C>>[C:16]([O:15][CH2:5][C:4](=[O:34])[CH2:3][CH2:2][CH3:1])(=[O:18])[CH3:17]
|
Inputs


Step One
[Compound]
|
Name
|
( 39 )
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Two
|
Name
|
( 18 )
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)OC(C(C)=O)CC=C(CCCC(COC1OCCCC1)C)C
|
Step Three
[Compound]
|
Name
|
( 45 )
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Four
[Compound]
|
Name
|
( 22 )
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Five
[Compound]
|
Name
|
( 100 )
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Six
[Compound]
|
Name
|
( 11 )
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Seven
[Compound]
|
Name
|
( 44 )
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Eight
[Compound]
|
Name
|
( 22 )
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Nine
[Compound]
|
Name
|
( 34 )
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Ten
|
Name
|
( 19 )
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC(=CCC(C(=CC=1N=C(SC1)C)C)OC(C)=O)CCCC(COC1OCCCC1)C
|
Step Eleven
[Compound]
|
Name
|
( 10 )
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Twelve
[Compound]
|
Name
|
( 9 )
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Thirteen
[Compound]
|
Name
|
( 9 )
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Fourteen
[Compound]
|
Name
|
( 14 )
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Fifteen
[Compound]
|
Name
|
( 78 )
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
C(C)(=O)OCC(CCC)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
